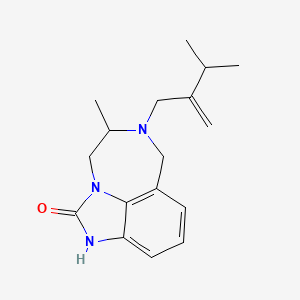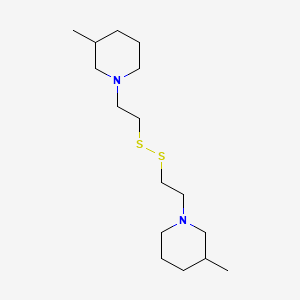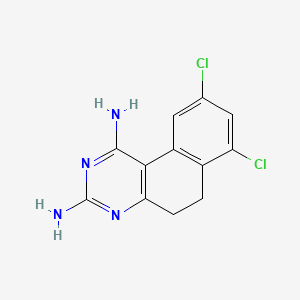
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- is a chemical compound with the molecular formula C12H10Cl2N4 and a molecular weight of 281.141. It is characterized by the presence of two chlorine atoms and a dihydrobenzoquinazoline structure.
Preparation Methods
The synthesis of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. For instance, the compound can be synthesized by reacting a substituted aniline with a chlorinated quinazoline derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Dihydroquinazoline derivatives: These compounds are similar in structure but differ in the degree of hydrogenation, affecting their reactivity and applications.
Chlorinated aromatic compounds: These compounds contain chlorine atoms and aromatic rings, similar to Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro-, but may have different functional groups and properties.
The uniqueness of Benzo(f)quinazoline-1,3-diamine, 7,9-dichloro-5,6-dihydro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
37436-47-8 |
|---|---|
Molecular Formula |
C12H10Cl2N4 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
7,9-dichloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C12H10Cl2N4/c13-5-3-7-6(8(14)4-5)1-2-9-10(7)11(15)18-12(16)17-9/h3-4H,1-2H2,(H4,15,16,17,18) |
InChI Key |
DMVAZGDNALLUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C(=CC(=C3)Cl)Cl)C(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


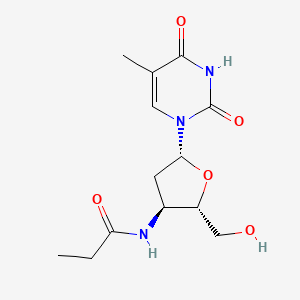
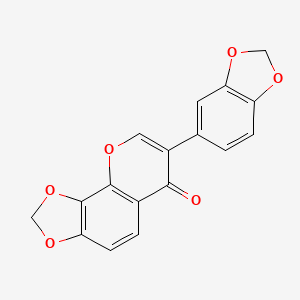
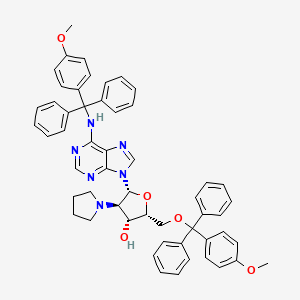
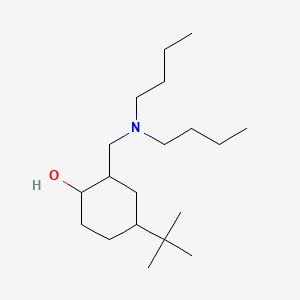
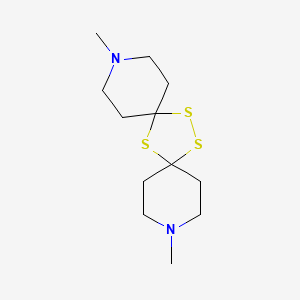
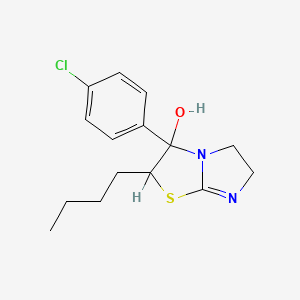
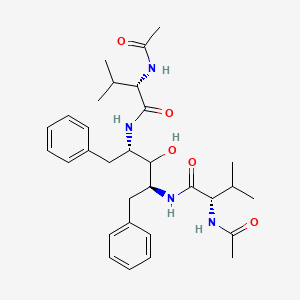
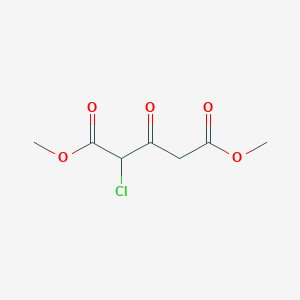
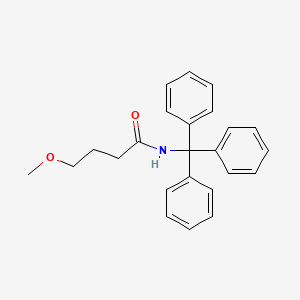
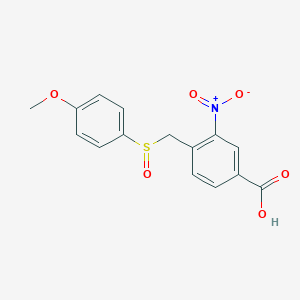
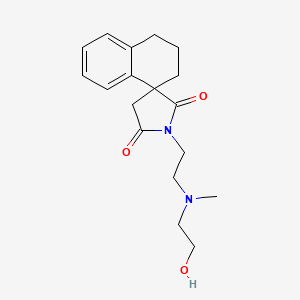
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
